REACTION_CXSMILES
|
[C:1]([O:10]CC)(=[O:9])[C:2]1[C:3](=[CH:5][CH:6]=[CH:7][CH:8]=1)[OH:4].[CH2:13](Br)[CH:14]=[CH2:15].C(=O)([O-])[O-].[K+].[K+].[OH-].[Na+]>CC(=O)CC.CCO>[CH2:15]([O:4][C:3]1[CH:5]=[CH:6][CH:7]=[CH:8][C:2]=1[C:1]([OH:10])=[O:9])[CH:14]=[CH2:13] |f:2.3.4,5.6|
|
Name
|
|
Quantity
|
16.62 g
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Type
|
reactant
|
Smiles
|
C(C=1C(O)=CC=CC1)(=O)OCC
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Name
|
|
Quantity
|
12.7 mL
|
Type
|
reactant
|
Smiles
|
C(C=C)Br
|
Name
|
|
Quantity
|
17.97 g
|
Type
|
reactant
|
Smiles
|
C([O-])([O-])=O.[K+].[K+]
|
Name
|
|
Quantity
|
400 mL
|
Type
|
solvent
|
Smiles
|
CC(CC)=O
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Control Type
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UNSPECIFIED
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Setpoint
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25 °C
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Type
|
CUSTOM
|
Details
|
After this mixture was stirred for 2 h at 50° C.
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
was heated
|
Type
|
TEMPERATURE
|
Details
|
to reflux for 48 h
|
Duration
|
48 h
|
Type
|
CUSTOM
|
Details
|
the suspended inorganic salt was removed by filtration
|
Type
|
CUSTOM
|
Details
|
The concentration of the resulting solution by rotary evaporation
|
Type
|
CUSTOM
|
Details
|
yielded pale yellowish syrup, which
|
Type
|
CUSTOM
|
Details
|
ethanol was removed at reduced pressure
|
Type
|
CUSTOM
|
Details
|
was acidified by 6N HCl to pH 2 at 5° C.
|
Type
|
FILTRATION
|
Details
|
was then collected by filtration
|
Type
|
CUSTOM
|
Details
|
The recrystallization of this crude product from hexane/ether yielded pure 2-Allyloxy-benzoic acid as colorless crystal (14.87 g, 83.5%)
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |